molecular formula C8H4Cl2F3NO2 B13698095 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene

1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B13698095
M. Wt: 274.02 g/mol
InChI Key: NCWHNUFWTDSEFS-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of dichloromethyl, nitro, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the functional groups. One common method involves the nitration of 1-(Dichloromethyl)-4-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound .

Chemical Reactions Analysis

1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation with chlorine can yield 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)-5-chlorobenzene .

Mechanism of Action

The mechanism of action of 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and stability . These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased stability and lipophilicity, making it distinct from its analogs .

Properties

Molecular Formula

C8H4Cl2F3NO2

Molecular Weight

274.02 g/mol

IUPAC Name

1-(dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C8H4Cl2F3NO2/c9-7(10)5-2-1-4(8(11,12)13)3-6(5)14(15)16/h1-3,7H

InChI Key

NCWHNUFWTDSEFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(Cl)Cl

Origin of Product

United States

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